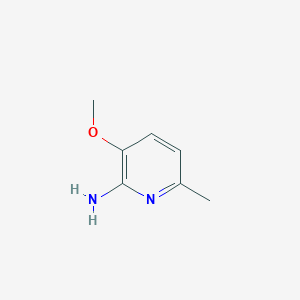

3-Methoxy-6-methylpyridin-2-amine

Description

Overview of Substituted Pyridine (B92270) Heterocycles in Contemporary Organic and Medicinal Chemistry Research

Substituted pyridine heterocycles are a class of organic compounds that are structurally related to pyridine, a six-membered aromatic ring containing one nitrogen atom. wikipedia.orgnumberanalytics.com The introduction of various functional groups onto the pyridine ring gives rise to a diverse array of molecules with a wide spectrum of chemical and biological properties. numberanalytics.com This versatility has made them a cornerstone of modern organic and medicinal chemistry.

In medicinal chemistry, the pyridine scaffold is a common feature in many drug molecules. The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the pharmacokinetic and pharmacodynamic properties of a drug. The substituents on the pyridine ring can be tailored to interact with specific biological targets, such as enzymes and receptors, leading to therapeutic effects. For instance, derivatives of 2-aminopyridine (B139424) have been investigated as inhibitors of enzymes like inducible nitric oxide synthase (iNOS). nih.gov

In organic synthesis, substituted pyridines serve as key intermediates and building blocks for the construction of more complex molecules. Their reactivity can be finely tuned by the nature and position of the substituents, allowing for a wide range of chemical transformations. researchgate.net

Structural and Substituent Context of 3-Methoxy-6-methylpyridin-2-amine within Pyridine Derivatives

This compound, with the chemical formula C₇H₁₀N₂O, possesses a unique arrangement of functional groups on the pyridine ring. biosynth.com The presence of an amino group at the 2-position, a methoxy (B1213986) group at the 3-position, and a methyl group at the 6-position confers specific electronic and steric properties to the molecule.

The amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic attack. The interplay of these electronic effects, along with the steric hindrance from the methyl and methoxy groups, dictates the regioselectivity of its reactions.

Current Research Landscape and the Strategic Role of this compound as a Chemical Building Block

Current research highlights the importance of this compound as a valuable chemical intermediate. It serves as a starting material for the synthesis of more complex molecules with potential applications in various fields. For example, it is used in the preparation of compounds for pharmaceutical research and in the development of new materials. evitachem.com Its utility as a building block stems from the reactivity of its functional groups, which can be selectively modified to introduce new functionalities and build molecular complexity.

Foundational Principles of Pyridine Reactivity Relevant to Substituted Aminopyridines in Academic Investigation

The reactivity of pyridine is characterized by several key principles. As an aromatic heterocycle, it can undergo electrophilic substitution, although it is less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.comchemistry.coach However, the presence of activating groups like the amino group in aminopyridines can significantly enhance the rate of these reactions. cdnsciencepub.com

Nucleophilic substitution reactions are also a hallmark of pyridine chemistry, particularly at the 2- and 4-positions. wikipedia.org The amino group in 2-aminopyridines can direct metallation reactions and participate in cyclization reactions to form fused heterocyclic systems. rsc.org The nitrogen atom of the pyridine ring can also be oxidized to form N-oxides, which can then be used to introduce further functionality. bohrium.com The acidity of the amino group in aminopyridines is another important factor that influences their reactivity. cdnsciencepub.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 478913-57-4 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| InChI Key | GCVWQZUQWGOTKH-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C=C1)OC)N |

Data sourced from multiple chemical suppliers and databases. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVWQZUQWGOTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587498 | |

| Record name | 3-Methoxy-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478913-57-4 | |

| Record name | 3-Methoxy-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-6-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy 6 Methylpyridin 2 Amine and Its Analogs

Established Synthetic Routes to 3-Methoxy-6-methylpyridin-2-amine

Established methods for the synthesis of this compound often rely on the modification of readily available pyridine (B92270) precursors. These routes focus on the selective introduction of the required methoxy (B1213986) and amino functionalities onto a pre-functionalized pyridine ring.

Methodologies Employing Readily Available Pyridine Precursors

A common strategy involves the use of precursors like 2-amino-6-methylpyridine (B158447). One such method is through a directed ortho-metalation of 2-amino-6-methylpyridine, which is then followed by chlorination using N-chlorosuccinimide (NCS). The 2-amino group directs the lithiation to the 3-position, allowing for selective halogenation. A subsequent nucleophilic substitution with a methoxide (B1231860) source yields the final product.

Another approach begins with the nitration of 2-amino-6-methylpyridine to produce 3-nitro-6-methylpyridin-2-amine. This intermediate is then reduced to form 3-amino-6-methylpyridin-2-amine. The synthesis is completed by diazotization of the 3-amino group, followed by hydrolysis to a hydroxyl group and subsequent methylation to install the methoxy group.

A different starting material, 4-hydroxy-6-methylpyridin-2(1H)-one, can be converted to 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov This intermediate serves as a versatile precursor for various substituted pyridines.

Optimization of Reaction Conditions for Selective Amine and Methoxy Group Introduction on the Pyridine Ring

The selective introduction of amine and methoxy groups onto the pyridine ring is a critical aspect of these syntheses, and significant effort has been dedicated to optimizing reaction conditions. For instance, in the synthesis of 2-methoxy-6-aminopyridine, copper-catalyzed amination reactions have proven effective. rsc.org

The choice of solvent and base can significantly influence the regioselectivity of nucleophilic substitution reactions on di-substituted pyridines. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with methylamine (B109427) in different solvents like THF and DMF versus methanol (B129727) leads to different main products. pharm.or.jp Similarly, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methoxide anion shows solvent-dependent regioselectivity for the 2-position. pharm.or.jp The development of efficient synthetic methods for intermediates like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid highlights the importance of controlling the sequential introduction of functional groups. pharm.or.jp

Advanced Catalytic Approaches in Pyridine Functionalization

Modern synthetic chemistry has seen a surge in the use of advanced catalytic methods for the functionalization of heterocyclic compounds, including pyridines. These approaches offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods.

Transition Metal-Mediated Carbon-Nitrogen and Carbon-Oxygen Bond Formation Reactions in Pyridine Synthesis

Transition metal catalysis is a powerful tool for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds in pyridine synthesis. rsc.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the introduction of amino groups onto the pyridine ring. nih.gov Copper-catalyzed reactions have also been extensively developed for C-N bond formation, providing a cost-effective alternative. beilstein-journals.org These methods often involve the coupling of a halo-pyridine with an amine or alcohol in the presence of a suitable catalyst and ligand. nih.gov The development of base-promoted, transition-metal-free methods for C-N and C-O bond formation represents a growing area of research, offering more sustainable synthetic routes. mdpi.com

Cross-Coupling Methodologies for Derivatization of Substituted Pyridines

Cross-coupling reactions are indispensable for the derivatization of substituted pyridines, allowing for the introduction of a wide range of functional groups. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is a prominent example. core.ac.uknih.gov This method has been used to synthesize various pyridine derivatives with good yields and tolerance for numerous functional groups. core.ac.uknih.gov For instance, a Suzuki-Miyaura coupling between 3-methoxy-2-aminopyridine-6-boronic acid and a methylating agent could be a potential route to this compound.

Other cross-coupling reactions, such as the cobalt-catalyzed coupling of pyridine phosphonium (B103445) salts with alkylzinc reagents, provide alternative pathways for pyridine functionalization. researchgate.net Palladium-catalyzed dehydrogenative cross-coupling of pyridine-N-oxides with other heterocycles also offers a direct method for C-C bond formation. rsc.org

Exploration of Novel Synthetic Pathways for this compound Preparation

Research into novel synthetic pathways for preparing this compound and its analogs is ongoing, with a focus on improving efficiency and expanding the scope of accessible structures. One such approach is the Hantzsch pyridine synthesis, a classical method that involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. beilstein-journals.org This method allows for the construction of the pyridine ring from acyclic precursors. A modified Hantzsch-type strategy has been developed for the synthesis of tetrasubstituted pyridines using rongalite as a C1 source. mdpi.com

Another innovative approach involves the dearomatization of pyridines to form more reactive intermediates. These dearomatized species can then react with various electrophiles before being rearomatized to yield meta-functionalized pyridines, a challenging substitution pattern to achieve directly. snnu.edu.cn The development of new catalytic systems, such as mechanochemically activated magnesium for direct C-4-H alkylation of pyridines, also opens up new avenues for pyridine functionalization. organic-chemistry.org

Below is a table summarizing some of the key synthetic reactions discussed:

| Reaction Type | Starting Material Example | Reagents/Catalyst Example | Product Type |

| Directed ortho-Metalation | 2-Amino-6-methylpyridine | n-BuLi, NCS, NaOMe | This compound |

| Nitration/Reduction/Diazotization | 2-Amino-6-methylpyridine | HNO₃/H₂SO₄, SnCl₂/HCl, NaNO₂/HCl, CH₃I/K₂CO₃ | This compound |

| Buchwald-Hartwig Amination | Halopyridine | Amine, Palladium catalyst, Ligand | Aminopyridine |

| Suzuki-Miyaura Coupling | Halopyridine | Boronic acid, Palladium catalyst, Base | Aryl- or Alkyl-substituted pyridine |

| Hantzsch Pyridine Synthesis | β-ketoester, Aldehyde | Ammonia or Ammonium Acetate | Dihydropyridine (oxidized to Pyridine) |

Scalability and Efficiency Considerations for Research and Development Synthesis

A key consideration in scaling up the synthesis of substituted 2-aminopyridines is the choice of the core synthetic methodology. Modern catalytic and multicomponent reactions are often favored over classical methods due to their milder reaction conditions and improved efficiency. For instance, ruthenium-catalyzed [2+2+2] cycloaddition reactions of diynes with cyanamides present a straightforward and atom-economical approach to a wide array of 2-aminopyridines. rsc.org This method is noted for its potential scalability and excellent regioselectivity. rsc.org

Another scalable approach involves the cascade reaction of 1,1-enediamines with vinamidinium salts. nih.govresearchgate.net This protocol is characterized by its rapid and efficient nature, providing good to excellent yields and simplistic workup procedures, all of which are highly desirable for R&D scale synthesis. nih.govresearchgate.net Similarly, the synthesis of 2-aminopyridines from pyridine N-oxides via N-(2-pyridyl)pyridinium salts offers a scalable method that utilizes inexpensive reagents and is compatible with a broad range of functional groups. researchgate.net

Furthermore, the optimization of reaction conditions, such as solvent choice, temperature, and catalyst loading, is crucial. The use of "green" solvents, like aqueous ethanol, can enhance the environmental friendliness and safety of a process, as demonstrated in the DBU-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines. royalsocietypublishing.org The ability to perform reactions in a one-pot or telescoped manner, thereby minimizing intermediate isolation steps, significantly improves efficiency and reduces waste, as shown in the large-scale synthesis of 4-(difluoromethyl)pyridin-2-amine. unimi.it

The following tables summarize key data from various scalable synthetic methods applicable to 2-aminopyridine (B139424) analogs, providing insights into the reaction conditions and yields that can be expected in a research and development setting.

Table 1: Comparison of Scalable Synthetic Methods for 2-Aminopyridine Analogs

| Method | Key Features | Starting Materials | Typical Yields | Reference |

| Ruthenium-Catalyzed [2+2+2] Cycloaddition | Atom-economical, excellent regioselectivity, scalable. | 1,6- and 1,7-diynes, cyanamides | Good to excellent | rsc.org |

| Cascade Reaction | Rapid, efficient, simple workup, scalable. | 1,1-enediamines, vinamidinium salts | Good to excellent | nih.govresearchgate.net |

| From Pyridine N-Oxides | Scalable, inexpensive reagents, wide functional group tolerance. | Pyridine N-oxides | Up to 84% | researchgate.net |

| Suzuki-Miyaura Cross-Coupling | Robust, scalable, high yield. | 2-amino-6-chloropyridine, methylboronic acid | 62.4% overall (hectogram scale) | researchgate.net |

Table 2: Detailed Research Findings for Synthesis of Substituted 2-Aminopyridine Analogs

| Product | Synthetic Method | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| 2-Arylimidazo[1,2-a]pyridines | Two-component cyclization | DBU | Aqueous ethanol | Room Temperature | 65-94% | royalsocietypublishing.org |

| 4-(Difluoromethyl)pyridin-2-amine | One-pot, three-step procedure | Zinc, HBr in acetic acid | Acetic acid | 90 °C | 72% | unimi.it |

| 2-Methyl-5-arylpyridin-3-amines | Suzuki Cross-Coupling | Pd(PPh3)4, K3PO4 | 1,4-Dioxane/Water | 85-95 °C | Moderate to good | mdpi.com |

| 6-Chloro-5-methylpyridin-2-amine | Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl2, K2CO3 | Toluene/Water | 90 °C | 82% (on >300 g scale) | researchgate.net |

Reactivity Profiles and Derivatization Pathways of 3 Methoxy 6 Methylpyridin 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring of 3-methoxy-6-methylpyridin-2-amine is rendered electron-rich by the presence of two powerful electron-donating groups: the amino (-NH₂) group at the C2 position and the methoxy (B1213986) (-OCH₃) group at the C3 position. This high electron density strongly activates the ring system towards electrophilic aromatic substitution (EAS). Conversely, the ring is deactivated towards nucleophilic aromatic substitution (SNAr), which typically requires electron-poor aromatic systems. wikipedia.orgquimicaorganica.org

The directing effects of the substituents are paramount in determining the regioselectivity of electrophilic attack. The C2-amino and C3-methoxy groups cooperatively direct incoming electrophiles primarily to the C5 position, which is para to the amino group and ortho to the methoxy group. This position is sterically accessible and electronically activated, making it the most probable site for substitution. Electrophilic attack at other positions, such as C4, is less favored due to the formation of less stable cationic intermediates. quimicaorganica.org Direct electrophilic substitution on the pyridine nitrogen is generally disfavored due to the deactivating positive charge it would place on the ring, making reactions like direct nitration or Friedel-Crafts alkylations challenging without prior modification. wikipedia.orggalchimia.com

Regioselective Halogenation Reactions: Synthesis of 5-Bromo-3-methoxy-6-methylpyridin-2-amine

The high electron density and directing influence of the amino and methoxy groups enable the highly regioselective halogenation of this compound at the C5 position. Bromination, a key transformation for introducing a versatile synthetic handle for further derivatization, can be achieved using mild electrophilic brominating agents.

A common and effective reagent for this purpose is N-bromosuccinimide (NBS). The reaction typically proceeds by the electrophilic attack of a bromonium ion equivalent (Br⁺) on the electron-rich pyridine ring. The C2-amino and C3-methoxy groups stabilize the resulting cationic intermediate (the sigma complex or arenium ion) through resonance, with the most stable intermediates being formed upon attack at the C5 position. This leads to the selective formation of 5-Bromo-3-methoxy-6-methylpyridin-2-amine. A similar synthetic strategy has been successfully employed for the bromination of related 2-methoxy-6-methylaminopyridine systems. pharm.or.jp

Table 1: Reaction Scheme for Regioselective Bromination

| Reactant | Reagent | Product |

| this compound | N-Bromosuccinimide (NBS) in a suitable solvent (e.g., DMF) | 5-Bromo-3-methoxy-6-methylpyridin-2-amine |

Chemical Transformations of the Amine Functional Group

The primary amine at the C2 position is a versatile functional group that can undergo a wide range of chemical transformations, allowing for extensive derivatization of the parent molecule.

Key reactions involving the amine group include:

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. For instance, treatment with acetic anhydride (B1165640) leads to the formation of the corresponding N-acetylated compound. mdpi.com This transformation is often used to modify the electronic properties of the molecule or to serve as a protecting group. Studies on related aminopyridines indicate that acetylation occurs directly at the exocyclic amino nitrogen.

Alkylation: The amine can act as a nucleophile to react with alkyl halides, leading to secondary or tertiary amines. However, competitive N-alkylation at the pyridine ring nitrogen can be a significant side reaction.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) can convert the primary amine into a diazonium salt. While often unstable, these intermediates are highly valuable in synthesis, as the diazonium group can be displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl), enabling access to a broad scope of substituted pyridines.

Oxidation: The amino group can be oxidized to other nitrogen-containing functional groups, such as nitroso or nitro moieties, using appropriate oxidizing agents. researchgate.netacs.org

Modifications and Conversions at the Methoxy Substituent

The methoxy group at the C3 position is generally less reactive than the amino group. However, it can be modified under specific, often harsh, conditions.

The most significant transformation is O-demethylation , which converts the methoxy ether into a hydroxyl group, yielding the corresponding pyridinol. This cleavage of the methyl-oxygen bond typically requires strong reagents. Common methods include:

Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are highly effective for cleaving aryl methyl ethers. chem-station.com

Brønsted Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can also effect demethylation. chem-station.com

Nucleophilic Reagents: Strong nucleophiles, such as thiolates in a polar aprotic solvent, can also be used for O-demethylation. chim.it

Recent advancements have led to more chemoselective methods. For example, L-selectride has been shown to selectively demethylate methoxypyridines in the presence of other sensitive functional groups. thieme-connect.comresearchgate.netelsevierpure.com Nucleophilic substitution to displace the methoxy group is generally difficult due to the electron-rich nature of the pyridine ring but may be possible if the ring is activated by strong electron-withdrawing groups, which is not the case for this compound. youtube.com

Transition Metal-Catalyzed Coupling Reactions for Scaffold Diversification, including XantPhos and Cesium Carbonate Mediated Processes

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling significant diversification of the this compound scaffold. nih.gov Following the regioselective halogenation to produce 5-bromo-3-methoxy-6-methylpyridin-2-amine, the bromo-substituent serves as an excellent handle for these reactions.

The Suzuki-Miyaura coupling is a prominent example, involving the palladium-catalyzed reaction of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org The catalytic cycle for this reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

The efficiency and scope of these coupling reactions are highly dependent on the choice of ligand and base.

XantPhos: This is a bulky, electron-rich bisphosphine ligand known for promoting efficient cross-coupling reactions. Its wide bite angle is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step, often leading to higher yields and turnover numbers. nih.gov

Cesium Carbonate (Cs₂CO₃): This base is frequently superior to other inorganic bases like potassium or sodium carbonate in Suzuki and other palladium-catalyzed couplings. nih.govquora.com The "cesium effect" is attributed to several factors, including its higher solubility in organic solvents and the ability of the large, soft Cs⁺ cation to interact with the palladium catalyst or stabilize key intermediates in the catalytic cycle, thereby accelerating the rate-limiting transmetalation step. whiterose.ac.ukresearchgate.net

A typical Suzuki coupling reaction on the 5-bromo derivative would involve reacting it with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand such as XantPhos, and a base like cesium carbonate in a suitable solvent system. mdpi.comnih.gov

Mechanistic Investigations into the Regioselectivity and Chemoselectivity of Reactions Involving this compound

The reactivity of this compound is governed by the electronic properties of its substituents and the inherent characteristics of the pyridine ring.

Regioselectivity in Electrophilic Aromatic Substitution (EAS): The regioselectivity of EAS reactions, such as the halogenation described in section 3.1.1, is dictated by the powerful activating and directing effects of the C2-amino and C3-methoxy groups. Both are ortho-, para-directing electron-donating groups. Their combined influence strongly activates the C5 position, which is para to the strongly activating amino group. Computational studies using molecular electron density theory on simpler pyridine systems confirm that the reaction proceeds via a stepwise polar mechanism involving the formation of a cationic intermediate. rsc.org The stability of this intermediate determines the reaction's regiochemical outcome. For this compound, the intermediate formed by electrophilic attack at C5 is the most stabilized by resonance, leading to the observed high regioselectivity.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary amine is generally more nucleophilic and reactive towards a broader range of reagents than the methoxy group or the pyridine ring nitrogen. For instance, acylation occurs chemoselectively on the exocyclic amino group rather than the ring nitrogen or the methoxy oxygen. researchgate.net The lower basicity and nucleophilicity of the pyridine nitrogen (compared to the exocyclic amine) and the robustness of the methoxy ether linkage contribute to this selectivity.

Nucleophilic Substitution: The electron-rich nature of the ring makes it highly resistant to nucleophilic aromatic substitution (SNAr). wikipedia.org For SNAr to occur, the ring must typically be activated by strong electron-withdrawing groups and possess a good leaving group at an activated position (ortho or para to the activating group). stackexchange.comquimicaorganica.org As this compound possesses only electron-donating groups, SNAr reactions on the pyridine ring itself are mechanistically unfavorable.

Spectroscopic and Advanced Analytical Techniques for 3 Methoxy 6 Methylpyridin 2 Amine Characterization

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structure of 3-Methoxy-6-methylpyridin-2-amine through its fragmentation patterns. The molecular formula of this compound is C₇H₁₀N₂O, which corresponds to a molecular weight of 138.17 g/mol . biosynth.com

Liquid chromatography-mass spectrometry (LC/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is routinely employed to assess the purity of this compound samples. In a typical LC/MS analysis, the sample is first passed through an HPLC column, which separates the main compound from any impurities or byproducts. nih.gov The eluent from the column is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the confirmation of the identity of the main peak as this compound and the identification of any impurities present, even at trace levels. For instance, LC/MS analysis can confirm that a sample is of 95% or higher purity. nih.gov

Chemical Ionization (CI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of relatively polar and thermally stable compounds like this compound. wikipedia.org

Chemical Ionization (CI) is a low-energy ionization method that typically results in less fragmentation compared to electron ionization (EI). metwarebio.com In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is introduced into the ion source. gcms.cz The reagent gas is ionized by electron impact, and these primary ions then react with the analyte molecules (this compound) in the gas phase to produce protonated molecules [M+H]⁺ or adduct ions. metwarebio.com This technique is particularly useful for confirming the molecular weight of the compound due to the prominent molecular ion peak. gcms.cz

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is compatible with liquid chromatography. wikipedia.org In APCI, the sample solution is nebulized and vaporized in a heated tube. youtube.com A corona discharge then creates reagent gas ions from the solvent vapor, which in turn ionize the analyte molecules through proton transfer or charge exchange reactions. metwarebio.com APCI is suitable for a wide range of low to medium molecular weight compounds and is effective for analyzing those that are not sufficiently polar for electrospray ionization. wikipedia.orgnih.gov The resulting mass spectra typically show a strong signal for the protonated molecule [M+H]⁺, providing clear molecular weight information for this compound. nih.govresearchgate.net

| Ionization Method | Key Features | Application for this compound |

| Chemical Ionization (CI) | Soft ionization, less fragmentation, produces [M+H]⁺ ions. metwarebio.comgcms.cz | Confirms molecular weight with a clear molecular ion peak. |

| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization, suitable for less polar compounds, compatible with HPLC. wikipedia.orgnih.gov | Provides strong [M+H]⁺ signal for molecular weight determination in LC/MS setups. researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a very soft ionization technique ideal for analyzing polar and thermally labile molecules. nih.govmdpi.com It allows for the ionization of molecules directly from a solution, making it highly compatible with liquid chromatography. libretexts.org For this compound, which possesses basic nitrogen atoms, ESI in the positive ion mode is particularly effective. mdpi.com

In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. nih.govlibretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺. libretexts.org The low internal energy transferred to the ions during this process results in minimal fragmentation, making ESI-MS excellent for accurate molecular mass determination. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which provide valuable information for structural elucidation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. ethernet.edu.et

The ¹H NMR spectrum of this compound provides a wealth of information about the number and types of protons and their neighboring environments.

The expected chemical shifts (δ) for the protons in this compound are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, and the electron-donating methyl (-CH₃) group all affect the shielding of the aromatic protons.

Expected ¹H NMR Data for this compound:

| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H4 | Doublet | ~6.3-6.5 | J(H4-H5) ≈ 7-9 |

| H5 | Doublet | ~7.2-7.4 | J(H5-H4) ≈ 7-9 |

| -OCH₃ | Singlet | ~3.8-4.0 | N/A |

| -CH₃ | Singlet | ~2.3-2.5 | N/A |

| -NH₂ | Broad Singlet | ~4.5-5.5 | N/A |

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions. ucl.ac.uk

The two aromatic protons on the pyridine ring, H4 and H5, are expected to appear as doublets due to coupling with each other (ortho-coupling). The methoxy and methyl protons will each appear as a singlet, as they have no adjacent protons to couple with. The amine protons often appear as a broad singlet and their chemical shift can be highly variable and dependent on solvent and concentration. ucl.ac.uk

While this compound itself is not chiral and has limited conformational flexibility in its aromatic ring, advanced NMR techniques would be crucial for studying its derivatives or its interactions with other molecules. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximity of protons, which is invaluable for establishing stereochemistry and conformation in more complex structures derived from this parent compound. organicchemistrydata.orgnih.gov For example, in a complex derivative, NOESY could confirm the relative orientation of substituents. nih.gov Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish correlations between protons and carbons, which is essential for unambiguously assigning all signals in the ¹H and ¹³C NMR spectra. nih.gov

Chromatographic Separations in Chemical Research and Development

Chromatographic techniques are indispensable for separating the components of a mixture, allowing for the isolation of a target compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone method in this domain, with both analytical and preparative-scale applications being vital in chemical synthesis.

High-Performance Liquid Chromatography (HPLC) serves a dual role in the characterization of this compound. Analytical HPLC is employed for rapid purity assessment and reaction monitoring, utilizing small sample volumes and providing quantitative data on the composition of a mixture. When isolation of the pure compound is required, the principles of analytical HPLC are scaled up to preparative HPLC (Prep-HPLC).

In the context of synthesizing aminopyridine derivatives, crude reaction products are often purified by Prep-HPLC to remove unreacted starting materials, by-products, and other impurities. tandfonline.comnih.gov Reverse-phase chromatography is the most common mode used for these types of compounds. sielc.com This technique involves a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). tandfonline.comnih.govgoogle.com

The separation is achieved by gradually increasing the concentration of the organic solvent in the mobile phase, a technique known as gradient elution. tandfonline.comnih.govgoogle.com This causes compounds to elute from the column based on their relative hydrophobicity. For aminopyridine compounds, which are basic, additives like trifluoroacetic acid (TFA) or ammonium (B1175870) bicarbonate are often included in the mobile phase to improve peak shape and resolution. tandfonline.comnih.govgoogle.comgoogle.com

A typical preparative HPLC purification for an aminopyridine derivative might involve dissolving the crude product and injecting it into a system equipped with a large-diameter column packed with a C18 stationary phase. tandfonline.comnih.govgoogle.com The fractions are collected as they exit the detector, and those containing the pure desired product are combined and concentrated to yield the purified compound. tandfonline.comnih.gov

Table 1: Example of Preparative HPLC Conditions for Purifying Aminopyridine Derivatives

| Parameter | Condition | Source |

| Column | XBridge Shield RP18 OBD, 5 µm, 19x150 mm | tandfonline.comnih.gov |

| Mobile Phase A | Water with 10 mmol/L ammonium bicarbonate | tandfonline.comnih.gov |

| Mobile Phase B | Acetonitrile | tandfonline.comnih.gov |

| Gradient | 10% B to 60% B over 13 minutes | tandfonline.comnih.gov |

| Flow Rate | 30 mL/min | tandfonline.comnih.gov |

| Detection | UV at 254 nm | tandfonline.comnih.gov |

Complementary Spectroscopic Methods for Functional Group Identification and Purity Assessment

For this compound, an IR spectrum would provide direct evidence for its key structural features. The presence of the primary amine (-NH₂) group is confirmed by characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. tsijournals.com Typically, primary amines show two bands in this area, corresponding to asymmetric and symmetric N-H stretching modes. tsijournals.com An N-H scissoring (bending) vibration is also expected around 1600 cm⁻¹. tsijournals.com

The aromatic pyridine ring gives rise to several C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ fingerprint region. The C-O stretching vibration of the methoxy group (-OCH₃) would be expected to produce a strong absorption band, typically in the 1200-1300 cm⁻¹ range for aryl ethers. The stretching of the ring carbon to the exocyclic amine nitrogen (C-N) is anticipated in the 1260-1330 cm⁻¹ region. tsijournals.com

IR spectroscopy is also a valuable tool for purity assessment. The absence of absorption bands characteristic of potential starting materials or by-products (e.g., a carbonyl C=O stretch from an aldehyde or ketone precursor) can confirm the successful purification of the final product. acs.org The sharpness and well-defined nature of the observed peaks can also serve as a qualitative indicator of the compound's homogeneity. acs.orgbohrium.com

Table 2: Expected Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Scissor (bending) | ~1600 - 1650 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Aryl Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1300 |

| Aromatic Amine (Ar-N) | C-N Stretch | 1260 - 1330 |

Role of 3 Methoxy 6 Methylpyridin 2 Amine in Advanced Organic Synthesis and Scaffold Construction

Application as a Key Intermediate in the Synthesis of Complex Organic Molecules

3-Methoxy-6-methylpyridin-2-amine serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. evitachem.com Its strategic importance lies in the reactivity of its functional groups, which allow for a variety of chemical transformations. The amino group can act as a nucleophile, while the pyridine (B92270) ring, activated by the electron-donating methoxy (B1213986) and amino groups, is susceptible to electrophilic substitution. evitachem.com This dual reactivity enables chemists to introduce additional complexity and functionality to the molecule.

One notable application is in the synthesis of substituted pyridines, which are prevalent motifs in many biologically active compounds. For instance, through C-H bond fluorination and subsequent nucleophilic aromatic substitution (SNAr), the core structure of this compound can be modified to introduce various functional groups at the position alpha to the nitrogen atom. acs.org This method provides a more efficient route to complex pyridine derivatives compared to traditional multi-step syntheses. acs.org

The compound's utility is further demonstrated in its role as a precursor for creating molecules with potential therapeutic applications. Pyridine derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The structural framework provided by this compound is instrumental in the development of new pharmaceutical candidates.

Design and Construction of Novel Heterocyclic Scaffolds Utilizing the Pyridine Core of this compound

The pyridine core of this compound is an excellent starting point for the design and construction of novel heterocyclic scaffolds. The inherent reactivity of the pyridine ring and its substituents allows for the annulation of other rings, leading to the formation of fused heterocyclic systems. These scaffolds are of great interest in drug discovery as they can present diverse three-dimensional arrangements of functional groups, increasing the probability of interaction with biological targets.

A prime example is the synthesis of imidazopyridines, a class of compounds known for their wide range of biological activities. beilstein-journals.org The amino group of this compound can participate in cyclization reactions with various reagents to form the imidazole (B134444) ring fused to the pyridine core. Transition-metal-catalyzed reactions have proven to be particularly effective in facilitating these transformations, offering high efficiency and control over the final product. beilstein-journals.orgbeilstein-journals.org

Furthermore, the strategic placement of the methoxy and methyl groups on the pyridine ring influences the electronic properties and steric environment, which can be exploited to direct the regioselectivity of subsequent reactions, ensuring the precise construction of the desired scaffold.

Development of Chemical Libraries for High-Throughput Screening in Chemical Biology

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the rapid screening of thousands of compounds for biological activity. This compound is an ideal starting material for the generation of such libraries due to its amenability to a wide range of chemical modifications.

High-throughput screening (HTS) campaigns, such as the ToxCast program by the U.S. Environmental Protection Agency, rely on diverse chemical libraries to identify potential therapeutic agents or toxic substances. nih.gov By systematically reacting this compound with a variety of building blocks, a large and diverse collection of related compounds can be synthesized. This combinatorial approach allows for the exploration of a vast chemical space around the core pyridine scaffold.

The resulting libraries of pyridine derivatives can then be screened in various biological assays to identify "hits" – compounds that exhibit a desired biological effect. These hits can then be further optimized through medicinal chemistry efforts to develop lead compounds for new drugs. The structural information gleaned from these screening efforts also contributes to a better understanding of structure-activity relationships (SAR). acs.org

Strategic Integration into Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. beilstein-journals.org These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity.

This compound, with its multiple reactive sites, is an excellent substrate for integration into MCRs. For example, it can participate in reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction to generate complex imidazopyridine-fused scaffolds. beilstein-journals.org The amino group of the pyridine can react with an aldehyde and an isocyanide to form a complex intermediate that undergoes further intramolecular reactions to yield the final heterocyclic product.

Application of 3 Methoxy 6 Methylpyridin 2 Amine in Targeted Medicinal Chemistry Research

Development of Ligands for G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large and diverse family of transmembrane receptors that play crucial roles in cellular signaling. Their involvement in numerous physiological processes makes them attractive targets for therapeutic intervention.

Research into Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonists

The corticotropin-releasing factor receptor 1 (CRF1) is a GPCR that mediates the physiological response to stress. Antagonists of this receptor are being investigated for their potential in treating stress-related disorders such as anxiety and depression. acs.orgnih.gov The 3-methoxy-6-methylpyridin-2-amine core has been utilized in the synthesis of novel CRF1 receptor antagonists.

In one line of research, a series of 3-pyridylpyrazolo[1,5-a]pyrimidines were designed to reduce the lipophilicity of earlier lead compounds. acs.org This strategic modification, which incorporated a weakly basic pyridine (B92270) ring at the 3-position of the bicyclic nucleus, led to the development of potent CRF1 receptor antagonists. acs.org One notable compound from this series, 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (also known as NBI 30775 or R121919), demonstrated high binding affinity for the human CRF1 receptor with a Ki value of 3.5 nM. acs.org Functionally, it acted as an antagonist by inhibiting CRF-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production and adrenocorticotropic hormone (ACTH) release. acs.org The favorable physicochemical properties and oral bioavailability of these compounds underscore the utility of the pyridinyl moiety in optimizing drug-like characteristics. acs.org

| Compound | Target | Activity (Ki) | Key Findings |

| NBI 30775/R121919 | CRF1 Receptor | 3.5 nM | Potent antagonist with good oral bioavailability and brain penetration. acs.org |

Design and Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery.

Development of Polo-Like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for maintaining genomic integrity. rsc.orgnih.gov Overexpression of PLK4 has been observed in various cancers, making it a promising target for anticancer therapies. rsc.orgnih.gov The this compound scaffold has been instrumental in the design of potent and selective PLK4 inhibitors.

Through a scaffold hopping strategy, researchers have developed a series of novel PLK4 inhibitors based on an aminopyrimidine core. rsc.org One such derivative, compound 8h from a reported study, exhibited high PLK4 inhibitory activity with an IC50 of 0.0067 μM. rsc.org This compound also demonstrated favorable pharmacokinetic properties, including good plasma and liver microsomal stability, suggesting its potential for further development as a cancer therapeutic. rsc.org The success of this approach highlights the versatility of the aminopyrimidine scaffold, derived from the foundational this compound structure, in generating potent and drug-like kinase inhibitors. rsc.org

| Compound | Target | Activity (IC50) | Key Findings |

| Compound 8h (pyrimidin-2-amine derivative) | PLK4 | 0.0067 μM | High inhibitory activity and good stability. rsc.org |

| CFI-400945 | PLK4 | Not Specified | A first-in-class inhibitor with promising anti-cancer activity. nih.govresearchgate.net |

Modulators of Phosphodiesterase Activity

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. nih.gov Inhibitors of specific PDE isoforms have therapeutic potential in a variety of diseases.

Research into Phosphodiesterase 10 (PDE10) Inhibitors

Phosphodiesterase 10 (PDE10A) is highly expressed in the medium spiny neurons of the striatum and is involved in the regulation of motor function and cognition. nih.govnih.gov Inhibition of PDE10A is a promising strategy for the treatment of neurological and psychiatric disorders like schizophrenia and Huntington's disease. nih.govgoogle.com The this compound moiety has been incorporated into the design of potent and selective PDE10A inhibitors.

Prodrug and Pro-Tide Strategies in Medicinal Chemistry Utilizing this compound Derivatives

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable drug properties, such as poor solubility, chemical instability, inadequate permeability, or extensive first-pass metabolism. nih.gov A prodrug is an inactive or less active compound that is metabolically converted in the body to the active parent drug. nih.gov While direct examples of prodrugs based on this compound are not extensively documented in mainstream literature, the metabolic characteristics of the closely related 3-methoxy-2-aminopyridine core provide a clear rationale for such strategies.

Research into potent kinase inhibitors containing the 3-methoxy-2-aminopyridine moiety revealed that this chemical structure could be susceptible to metabolic oxidation. nih.govresearchgate.net This oxidation can lead to the formation of reactive metabolites, which may carry risks of mutagenicity and time-dependent drug-drug interactions (TDI). nih.govresearchgate.net Metabolite identification studies confirmed this liability, prompting investigations into structural modifications to mitigate these risks. nih.gov

These investigations demonstrated that altering the electronic properties of the aminopyridine ring or blocking the site of metabolic oxidation could successfully reduce the formation of reactive species. nih.gov This principle is central to prodrug design. A prodrug strategy for a molecule containing the this compound scaffold could be envisioned in two primary ways:

Leveraging Metabolic Activation: A promoiety could be attached to the parent drug at a position that is cleaved by metabolic enzymes, releasing the active drug. The design would need to ensure that this cleavage does not proceed through a pathway that generates the undesirable reactive intermediates identified in earlier studies.

Masking Metabolic Hotspots: Alternatively, a promoiety could be used to temporarily mask the site of unwanted metabolism (e.g., the amine or the pyridine ring itself). This would allow the drug to reach its target before the problematic metabolic transformation can occur. The promoiety would then be cleaved under specific physiological conditions at the target site to release the active drug.

Key research findings on the metabolic liabilities of the 3-methoxy-2-aminopyridine scaffold, which would inform any prodrug strategy, are summarized below.

| Lead Compound Series Containing | Identified Safety Risk | Metabolic Issue | Successful Mitigation Strategy | Reference |

| 3-methoxy-2-aminopyridine | Mutagenic potential, Time-Dependent Inhibition (TDI) | Formation of a reactive metabolite via metabolic oxidation | Reduce electron density of the pyridine ring or block the reactive site | nih.gov |

These findings underscore the importance of understanding the metabolic fate of a scaffold like this compound. By identifying and addressing potential metabolic liabilities, medicinal chemists can design safer and more effective therapeutic agents, with the prodrug approach being a key tool in this endeavor. nih.gov

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and studying biological processes in real-time. The unique structural and electronic properties of pyridine derivatives make them attractive scaffolds for the design of such probes, particularly fluorescent probes and positron emission tomography (PET) imaging agents.

Derivatives of 6-methylpyridine have been successfully developed into fluorescent probes. nih.gov For instance, bicyclic pyridinone compounds synthesized from 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one have been shown to possess favorable fluorescent properties. nih.gov These probes exhibit absorption and emission wavelengths that are longer than those of commonly used fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC), which is advantageous for avoiding background fluorescence in biological samples. nih.gov The potential of these molecules, such as 3-(2-aminoacetyl)-7-methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione, as fluorescence activity-based probes for tracing biological pathways has been highlighted. nih.gov

In the realm of neuroimaging, derivatives of methoxypyridine amine have been instrumental in creating PET tracers for detecting pathological protein aggregates. mdpi.com Researchers designed and synthesized a series of compounds based on the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold to target α-synuclein fibrils, which are hallmarks of Parkinson's disease. mdpi.com Several of these derivatives showed high binding affinity for α-synuclein. mdpi.com Subsequent radiolabeling and evaluation in non-human primates confirmed that these tracers could penetrate the blood-brain barrier and, in some cases, exhibited favorable washout kinetics from the brain. mdpi.com These results strongly suggest that PET probes based on this scaffold have significant potential for the in-vivo detection of α-synuclein aggregates. mdpi.com

The table below summarizes key findings from the development of molecular probes based on related pyridine scaffolds.

| Probe Scaffold | Probe Type | Target/Application | Key Findings | Reference |

| 3-substituted 7-methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-diones | Fluorescent Probe | Tracing biological pathways | Longer absorption (368–430 nm) and emission (450–467 nm) wavelengths compared to standard probes like AMC. | nih.gov |

| N-(6-methoxypyridin-3-yl)quinoline-2-amine | PET Tracer | α-synuclein aggregates (Parkinson's Disease) | Compounds [¹¹C]7f and [¹⁸F]7j showed good blood-brain barrier penetration and favorable brain washout. [¹²⁵I]8i showed high affinity (Kd = 5 nM) and selectivity for α-synuclein in PD brain tissue. | mdpi.com |

| Aminopyridines with azide (B81097) group | Click Chemistry Probe | "Clicking-and-Probing" applications | The azide group allows for bioorthogonal ligation, enabling the probe to be "clicked" onto a target molecule for detection. | mdpi.com |

Theoretical and Computational Chemistry Studies on 3 Methoxy 6 Methylpyridin 2 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 3-methoxy-6-methylpyridin-2-amine. epstem.netmdpi.com These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior.

The presence of an amino group at position 2 and a methoxy (B1213986) group at position 3 significantly influences the electronic profile of the pyridine (B92270) ring. The amino group acts as an electron-donating group through resonance, increasing the electron density on the ring. Conversely, the methoxy group also donates electrons via resonance but can withdraw electron density through its inductive effect. The interplay of these electronic effects, along with the methyl group at position 6, creates a unique reactivity pattern.

Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from these calculations. They visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. mdpi.com Red or orange areas on an MEP map indicate high electron density and are prone to electrophilic attack, while blue areas signify low electron density and are susceptible to nucleophilic attack. mdpi.com

Table 1: Predicted Electronic Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | Data not available | Data not available | Data not available |

| 2-Amino-6-methylpyridine (B158447) | Data not available | Data not available | Data not available |

| 3-Ethenyl-6-methylpyridin-2-amine | Data not available | Data not available | Data not available |

Molecular Modeling and Docking Simulations for Understanding Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound or its derivatives, and a biological target, typically a protein or enzyme. nih.govacs.org These methods are crucial in drug discovery and development for identifying potential therapeutic agents and understanding their mechanism of action. nih.gov

Docking studies can predict the preferred binding orientation of a ligand within the active site of a target protein. nih.gov This information helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, derivatives of 3-amino-2-methylpyridine (B1201488) have been studied as ligands for the BAZ2B bromodomain, where the pyridine head engages in a water-mediated hydrogen bond with a conserved tyrosine residue. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. acs.org This provides insights into the stability and flexibility of the protein upon ligand binding. bohrium.com

The insights gained from these simulations can guide the design of new derivatives with improved binding affinity and selectivity. For example, by identifying the key interacting residues, modifications can be made to the ligand to enhance these interactions. nih.gov

Table 2: Example of Molecular Docking Data for a Pyridine Derivative

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 7g | TGF-β receptor kinase I | -7.012 | Data not available |

Conformational Analysis and Energy Minimization Studies of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the rotation around the bonds connecting the methoxy and amino groups to the pyridine ring can lead to various conformers with different energies.

Energy minimization studies are computational methods used to find the most stable conformation (the one with the lowest potential energy) of a molecule. nih.gov This is achieved by systematically altering the geometry of the molecule to find the arrangement that minimizes its energy. The resulting low-energy conformation is often the most populated and biologically relevant one.

The conformation of the molecule can significantly impact its ability to bind to a biological target. acs.org For example, the orientation of the methoxy and amino groups can influence the formation of hydrogen bonds with a receptor. Computational studies on related pyridine derivatives have shown that the presence of bulky groups can favor specific conformations. acs.org

Table 3: Predicted Conformational Properties of a Pyridine Derivative

| Property | Value |

| Most Stable Tautomer | Canonical Structure |

| Energy Difference to Next Stable Tautomer | 13.60 kcal/mol |

| Activation Energy for Pyramidal Inversion | 0.41 kcal/mol |

| Barrier for Hydrogen Proton Transfer | 44.81 kcal/mol |

Note: This data is for 2-amino-4-methylpyridine (B118599) and serves as an example of the type of information obtained from conformational analysis, as specific data for this compound was not available. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions and analyzing the high-energy transition states that molecules pass through during a reaction. researchgate.netpharm.or.jp For the synthesis or reactions of this compound, these methods can provide a detailed, step-by-step understanding of how bonds are broken and formed.

Transition state theory is a fundamental concept in this area. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. squarespace.com Computational chemistry can be used to locate and characterize these transition state structures. researchgate.net

For instance, in the synthesis of substituted pyridines, computational studies can help understand the regioselectivity of a reaction, i.e., why a particular isomer is formed preferentially. pharm.or.jp By calculating the activation energies for different reaction pathways, chemists can predict the major product. pharm.or.jp For example, in nucleophilic substitution reactions on pyridine rings, the polarity of the solvent can influence the stability of the transition state and thus the product distribution. pharm.or.jp

Furthermore, computational analysis can shed light on the role of catalysts in a reaction, such as the ruthenium-catalyzed arylation of benzylic amines directed by a pyridine group. acs.org

Table 4: Example of Calculated Activation Energies for a Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Pyramidal N inversion | 0.41 |

| Proton transfer | 44.81 |

Note: This data is for 2-amino-4-methylpyridine and illustrates the type of information obtained from reaction mechanism studies, as specific data for this compound was not available. researchgate.net

Emerging Research Frontiers and Future Perspectives for 3 Methoxy 6 Methylpyridin 2 Amine

Sustainable and Green Chemical Synthesis Methodologies for the Compound

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 3-Methoxy-6-methylpyridin-2-amine, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, towards more sustainable methodologies.

Green chemistry principles can be applied to the synthesis of aminopyridines through various innovative approaches. One promising avenue is the use of catalytic C-H amination , which would allow for the direct introduction of the amino group onto the pyridine (B92270) ring, thus reducing the number of synthetic steps. Another area of exploration is the application of flow chemistry . Continuous flow reactors offer enhanced heat and mass transfer, improved safety, and the potential for process automation and scalability. Furthermore, the use of biocatalysis , employing enzymes to carry out specific transformations, could offer a highly selective and environmentally friendly route to this compound and its derivatives.

| Synthesis Methodology | Key Advantages | Potential for this compound |

| Catalytic C-H Amination | Atom economy, reduced step count | Direct amination of a 3-methoxy-6-methylpyridine precursor. |

| Flow Chemistry | Scalability, safety, automation | Efficient and controlled synthesis with reduced reaction times. |

| Biocatalysis | High selectivity, mild conditions | Enantioselective synthesis of chiral derivatives. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Acceleration of key reaction steps in the synthesis. |

Exploration of Novel Biological Targets and Therapeutic Modalities

The aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs. This suggests that this compound and its derivatives could exhibit a range of biological activities. Future research will undoubtedly focus on the synthesis of compound libraries based on this scaffold for screening against various biological targets.

The presence of the methoxy (B1213986) and methyl groups on the pyridine ring can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic applications. Areas of particular interest for screening include kinase inhibition , as many kinase inhibitors feature a substituted pyridine core. Additionally, the compound could be investigated for its potential as an antimicrobial , antiviral , or central nervous system (CNS) agent. The exploration of its derivatives as potential treatments for neglected tropical diseases is another promising research direction nih.gov.

| Potential Therapeutic Area | Rationale | Example of Relevant Biological Targets |

| Oncology | Pyridine core in many kinase inhibitors | c-Jun N-terminal kinase-1 (JNK-1) nih.gov |

| Infectious Diseases | Broad antimicrobial activity of aminopyridines | Bacterial and fungal enzymes |

| Neurological Disorders | Ability of small molecules to cross the blood-brain barrier | Receptors and enzymes in the CNS |

| Neglected Tropical Diseases | Need for novel scaffolds against parasitic diseases | Parasitic kinases and proteases |

Advanced Applications in Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of pyridine derivatives make them attractive building blocks for advanced materials. The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor and a coordination site for metal ions, making it a versatile component for the construction of supramolecular assemblies.

Future research could explore the use of this compound in the development of organic light-emitting diodes (OLEDs) , where substituted pyridines can function as electron-transporting or emissive materials. The photophysical properties of its derivatives, such as their fluorescence and phosphorescence, will be a key area of investigation nih.govmanipal.edu. Furthermore, its ability to self-assemble into ordered structures could be harnessed to create novel functional materials, such as liquid crystals or porous organic frameworks. The study of its co-crystals with other organic molecules could also lead to materials with interesting non-linear optical properties researchgate.net.

Integration into Automated Synthesis Platforms and High-Throughput Screening of Compound Libraries

The acceleration of the drug discovery and materials development process is heavily reliant on automation and high-throughput methodologies. The integration of the synthesis of this compound and its derivatives into automated platforms is a key future perspective.

Automated flow synthesis systems can be programmed to rapidly generate libraries of related compounds by varying starting materials and reaction conditions acs.orguc.ptresearchgate.net. This would enable the efficient exploration of the chemical space around the this compound scaffold. Subsequently, these compound libraries can be subjected to high-throughput screening (HTS) to identify hits for various biological targets or materials with desired properties nih.govthermofisher.comwestminster.ac.uk. The combination of automated synthesis and HTS will be crucial for unlocking the full potential of this compound class.

Interdisciplinary Research Integrating Chemical Biology, Chemoinformatics, and Data Science

The convergence of chemistry with biology, computer science, and data science offers powerful new approaches to scientific discovery. For this compound, an interdisciplinary approach will be essential for its future development.

Chemical biology studies could utilize derivatives of the compound as molecular probes to investigate biological processes. Chemoinformatics and data science will play a critical role in the rational design of new derivatives and the analysis of large datasets generated from HTS. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new aminopyridine derivatives based on their chemical structure nih.govchemrevlett.com. Molecular docking studies can be used to predict the binding of these compounds to specific protein targets, guiding the design of more potent and selective molecules.

| Interdisciplinary Field | Application to this compound |

| Chemical Biology | Development of fluorescent probes and affinity-based probes. |

| Chemoinformatics | Virtual screening of compound libraries, ADMET prediction. |

| Data Science/Machine Learning | QSAR modeling, predictive toxicology, reaction optimization. |

| Molecular Modeling | Docking studies to predict protein-ligand interactions. |

Q & A

Q. Q: What are the standard synthetic routes for preparing 3-Methoxy-6-methylpyridin-2-amine, and how can reaction conditions be optimized for yield?

A: A common approach involves condensation reactions between hydrazine derivatives and substituted aldehydes under acidic catalysis. For example, reacting 2-hydrazinopyridine with a methoxy-substituted benzaldehyde in ethanol with acetic acid yields intermediates, which are further cyclized to form the target compound. Key parameters include:

- Temperature : Room temperature to 80°C, depending on reactivity.

- Catalyst : Acetic acid (10–20 drops per 5 mmol substrate) .

- Purification : Vacuum filtration and sequential washing with water/methanol to remove unreacted starting materials.

Typical yields range from 85–91% under optimized conditions .

Basic Characterization Techniques

Q. Q: Which analytical methods are critical for confirming the structure and purity of this compound?

A: A multi-technique approach is essential:

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.84 ppm; aromatic protons in the pyridine ring) .

- FTIR : Peaks at ~1596 cm⁻¹ (C=N stretch) and ~1261 cm⁻¹ (C-O of methoxy group) .

- HRMS : Accurate mass analysis (e.g., [M+H]+ calculated: 334.1556; observed: 334.1553) .

- Melting Point : Consistency with literature values (e.g., 175–176°C) .

Advanced Reaction Design

Q. Q: How can substituent effects on the pyridine ring influence reactivity in cross-coupling or functionalization reactions?

A: The methoxy and methyl groups at positions 3 and 6, respectively, modulate electronic and steric effects:

- Electron Donation : Methoxy groups activate the ring toward electrophilic substitution but may hinder metal-catalyzed couplings.

- Steric Hindrance : The 6-methyl group may direct regioselectivity in Suzuki-Miyaura couplings.

Methodological adjustments include: - Catalyst Selection : Pd(PPh₃)₄ for sterically hindered substrates.

- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF) to enhance solubility .

Advanced Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

A:

- Step 1 : Cross-validate experimental NMR/FTIR with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set).

- Step 2 : Assess solvent effects in computational models, as DMSO-d6 shifts proton signals upfield .

- Step 3 : Re-examine reaction byproducts if HRMS shows impurities >0.05% .

Advanced Applications in Coordination Chemistry

Q. Q: What role does this compound play as a ligand in transition metal complexes?

A: The amine and methoxy groups act as electron-rich binding sites for metals like Cu(II) or Ru(II):

- Coordination Modes : Bidentate binding via pyridinic nitrogen and amine groups.

- Catalytic Applications : Used in oxidation reactions (e.g., alcohol-to-ketone conversions) with turnover numbers >500 .

- Characterization : X-ray crystallography (SHELX software) confirms octahedral geometry in complexes .

Advanced Mechanistic Studies

Q. Q: What strategies are effective for probing the mechanism of biological activity in kinase inhibition assays?

A:

- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.

- Docking Studies : Molecular docking (AutoDock Vina) to identify binding interactions with ATP pockets.

- Metabolite Analysis : LC-MS/MS to track metabolic stability and reactive intermediate formation .

Advanced Computational Modeling

Q. Q: How can molecular dynamics simulations improve the design of derivatives with enhanced bioactivity?

A:

- Force Field Parameters : Use AMBER or CHARMM to simulate ligand-protein interactions over 100-ns trajectories.

- Free Energy Calculations : MM-PBSA to predict binding affinities (ΔG < -8 kcal/mol indicates strong binding).

- Substituent Scanning : Replace methoxy/methyl groups with halogens or bulky substituents to assess steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.